4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-

EGFR inhibitor SAR halogen substitution 4-anilinoquinazoline

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- (CAS 655247-74-8) is a synthetic small-molecule quinazoline derivative with molecular formula C₁₈H₁₉ClN₄O₂ and molecular weight 358.82 g/mol. It belongs to the 4-anilinoquinazoline class, a privileged scaffold extensively explored for kinase inhibition, most notably against the epidermal growth factor receptor (EGFR).

Molecular Formula C18H19ClN4O2
Molecular Weight 358.8 g/mol
CAS No. 655247-74-8
Cat. No. B12911598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-
CAS655247-74-8
Molecular FormulaC18H19ClN4O2
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)OCCCN
InChIInChI=1S/C18H19ClN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23)
InChIKeyKNNJJBGOAKBCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- (CAS 655247-74-8): Chemical Identity, Supplier Landscape, and Structural Context


4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- (CAS 655247-74-8) is a synthetic small-molecule quinazoline derivative with molecular formula C₁₈H₁₉ClN₄O₂ and molecular weight 358.82 g/mol . It belongs to the 4-anilinoquinazoline class, a privileged scaffold extensively explored for kinase inhibition, most notably against the epidermal growth factor receptor (EGFR) [1]. The compound is structurally defined as the N-(3-chlorophenyl) analogue of the 6-(3-aminopropoxy)-7-methoxyquinazolin-4-amine series, distinguished from the clinically validated drug gefitinib (Iressa) by (i) replacement of the 6-(3-morpholinopropoxy) side chain with a 6-(3-aminopropoxy) linker bearing a terminal primary amine, and (ii) absence of the 4-fluoro substituent on the aniline ring [2]. The primary amine terminus confers utility as a chemical handle for bioconjugation, prodrug design, or immobilization strategies. Currently available from multiple chemical suppliers (e.g., MolCore) at ≥98% purity under ISO quality systems for pharmaceutical R&D and quality control applications .

Why 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- Cannot Be Interchanged with Gefitinib, APdMG, or Other In-Class Quinazoline Analogues


Within the 4-anilinoquinazoline EGFR inhibitor family, seemingly minor structural variations produce large differences in target affinity, selectivity, metabolic stability, and conjugate chemistry. The target compound bears two critical structural features—a 3-aminopropoxy linker at the 6-position (vs. 3-morpholinopropoxy in gefitinib) and a 3-chlorophenyl (vs. 3-chloro-4-fluorophenyl) aniline at the 4-position . Established structure–activity relationship (SAR) data for this scaffold show that halogen substitution on the aniline ring markedly modulates EGFR inhibitory potency: the 4-fluoro substituent contributes to binding-site complementarity and influences cellular activity [1]. Concurrently, replacing the morpholino group with a primary amine eliminates basicity-dependent pharmacokinetic interactions while introducing a nucleophilic site for covalent conjugation—a functional property entirely absent in gefitinib [2]. The combination of these two modifications in CAS 655247-74-8 creates a compound with a distinct physicochemical, pharmacological, and chemical biology profile compared to gefitinib (CAS 184475-35-2), APdMG/linkable gefitinib analogue (CAS 655247-75-9), or the bromo analogue (CAS 655247-76-0). Consequently, interchanging these compounds in research or industrial workflows without verifying the specific structural requirements of the intended application may compromise conjugate efficiency, alter target affinity, or invalidate analytical reference standards.

Quantitative Differentiation Evidence: 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- vs. Closest Analogues and Comparator Compounds


Structural Differentiation: Absence of 4-Fluoro Substituent on the Aniline Ring Relative to Gefitinib and APdMG

CAS 655247-74-8 bears an N-(3-chlorophenyl) group at the 4-position, lacking the 4-fluoro substituent present in gefitinib (N-(3-chloro-4-fluorophenyl)) and APdMG (CAS 655247-75-9). Published SAR studies on 4-(halogenoanilino)-quinazoline derivatives demonstrate that the presence, position, and identity of halogen substituents on the aniline ring significantly affect EGFR-TK inhibitory potency and cellular cytotoxicity [1]. In a systematic study of 4-anilinoquinazoline derivatives, the 3-chloroanilino-substituted derivatives displayed distinct cytotoxicity profiles against HeLa cervical cancer cells compared to their 3-chloro-4-fluoro counterparts, confirming that the 4-fluoro deletion is not pharmacologically silent [1]. The des-fluoro nature of CAS 655247-74-8 also distinguishes it from the ChEBI-defined 'linkable gefitinib analogue' (CHEBI:39084), which is explicitly classified as both an organochlorine and organofluorine compound [2].

EGFR inhibitor SAR halogen substitution 4-anilinoquinazoline

Linker Chemistry Differentiation: Primary Amine vs. Tertiary Morpholine at the 6-Position Side Chain

The 6-(3-aminopropoxy) side chain of CAS 655247-74-8 terminates in a primary aliphatic amine (–NH₂), in contrast to the tertiary morpholine ring in gefitinib and the hydroxyl group in O-desmorpholinopropyl gefitinib (CAS 184475-71-6). This structural feature is functionally significant: the primary amine serves as a nucleophilic handle for amide bond formation, carbamate linkage, or reductive amination with aldehydes, enabling covalent conjugation to drug-linker constructs, nanoparticles, or affinity matrices . In the nanoparticle drug delivery study by Madajewski et al. (2020), the closely related APdMG analogue (CAS 655247-75-9)—which shares the identical 6-(3-aminopropoxy) linker—was successfully coupled via its primary amine to an azido-dPEG8-Phe-Lys-PABC drug-linker for subsequent click chemistry conjugation to ultrasmall silica nanoparticles (C' dots), achieving stable drug-to-particle ratios up to 40 [1]. This conjugation capability is structurally impossible with gefitinib, whose morpholino nitrogen has reduced nucleophilicity and steric accessibility for analogous chemistry.

bioconjugation drug-linker chemistry prodrug design

Differentiation from the Bromo Analogue: Halogen Identity Effects on Reactivity and Physicochemical Profile

CAS 655247-74-8 (3-chlorophenyl) differs from its direct 3-bromophenyl analogue, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine (CAS 655247-76-0), solely by the identity of the meta-halogen on the aniline ring. This substitution results in measurable differences in physicochemical properties relevant to procurement decisions . The chloro analogue (MW 358.82, LogP 4.54, PSA 82.29) is lighter and slightly less lipophilic than the bromo analogue (MW 403.27, LogP 4.65, PSA 82.29). While both share identical hydrogen-bonding capacity (PSA 82.29 Ų), the larger van der Waals radius of bromine (1.85 Švs. 1.75 Šfor chlorine) and greater polarizability may influence target binding pocket occupancy and off-rate kinetics in kinase inhibition assays [1].

halogen SAR physicochemical properties reactivity

Impurity Profiling and Reference Standard Utility: Resolution from Gefitinib 4-Desfluoro Impurity

CAS 655247-74-8 is structurally related to, but analytically distinct from, the gefitinib 4-desfluoro impurity (N-(3-chlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride), which retains the morpholinopropoxy side chain while lacking the 4-fluoro substituent [1]. The target compound replaces both the 4-fluoro (vs. impurity) and the morpholino group (vs. gefitinib) simultaneously, generating unique chromatographic retention and mass spectrometric signatures. With LogP 4.54 and exact mass 358.1197 Da, CAS 655247-74-8 is clearly resolved from the 4-desfluoro morpholino impurity (estimated LogP ~3.8-4.2, exact mass ~387.14 Da for free base) and from the 4-fluoro aminopropoxy analogue APdMG (LogP 4.68, exact mass 376.1100 Da) . This analytical orthogonality makes CAS 655247-74-8 suitable as a system suitability marker or process-related impurity standard in analytical methods where co-elution of structurally similar quinazoline species must be excluded.

impurity reference standard analytical method validation gefitinib quality control

Recommended Procurement and Application Scenarios for 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- (CAS 655247-74-8)


Drug-Linker Synthesis for Nanoparticle-Based Targeted Delivery of EGFR Inhibitors

The primary amine at the 6-(3-aminopropoxy) terminus of CAS 655247-74-8 enables covalent coupling to bifunctional drug-linker constructs (e.g., azido-dPEG8-Phe-Lys-PABC) for subsequent copper-free click chemistry conjugation to nanoparticle surfaces, as demonstrated with the structurally analogous APdMG compound [1]. In the Madajewski et al. (2020) study, APdMG-derived C' dot conjugates achieved LD₅₀ of 6.21 nM vs. 3 μM for free gefitinib in ECLC26 NSCLC cells, with in vivo tumor growth inhibition at 200-fold lower molar doses. CAS 655247-74-8 offers the same conjugation chemistry but, by virtue of lacking the 4-fluoro substituent, may provide a comparator probe to evaluate whether fluorine presence contributes to the enhanced nanoparticle-conjugate potency or alters off-target EGFR wild-type suppression profiles. Researchers designing EGFR-targeted nanotherapeutics should procure this compound alongside APdMG (CAS 655247-75-9) to establish structure-activity relationships at the nanoscale.

Chemical Biology Probe for Kinase Selectivity Profiling: Chloro vs. Fluoro SAR

CAS 655247-74-8 serves as a matched-pair comparator to the 4-fluoro analogue APdMG (CAS 655247-75-9) for dissecting the contribution of the 4-fluoro substituent to kinase binding selectivity. Published SAR on 4-(halogenoanilino)-quinazolines establishes that halogen identity and position on the aniline ring modulate EGFR-TK inhibitory potency [1]. By running parallel kinase inhibition panels (e.g., EGFR wild-type, L858R, T790M, and broader kinome profiling) with both the des-fluoro (CAS 655247-74-8) and 4-fluoro (CAS 655247-75-9) analogues, medicinal chemistry teams can quantify the fluorine contribution to selectivity and potency. This matched-pair analysis is essential for rational design of next-generation quinazoline-based inhibitors with reduced off-target kinase engagement.

Analytical Reference Standard for Gefitinib-Related Substance Identification and Quantification

In ANDA-directed pharmaceutical quality control, CAS 655247-74-8 provides a chemically defined reference standard representing the dual-process impurity (4-desfluoro + morpholino-to-aminopropoxy replacement) that may arise during gefitinib synthesis or forced degradation. Its unique exact mass (358.1197 Da) and chromatographic retention (LogP 4.54) enable unambiguous identification in LC-MS and HPLC-UV methods, distinguishing it from the gefitinib 4-desfluoro impurity (retaining morpholino) and from APdMG (retaining 4-fluoro) . Analytical laboratories developing stability-indicating methods for gefitinib drug substance or drug product should include this compound in system suitability mixtures to verify resolution of structurally similar quinazoline-related impurities.

Solid-Phase Immobilization for Affinity Chromatography and Target Deconvolution

The primary amine on the 6-(3-aminopropoxy) chain of CAS 655247-74-8 enables direct, single-step immobilization onto NHS-activated Sepharose, epoxy-activated agarose, or aldehyde-functionalized magnetic beads for pull-down experiments. This contrasts with gefitinib, which requires multi-step derivatization or use of a structurally distinct linker for immobilization. The des-fluoro nature of CAS 655247-74-8 may reduce non-specific hydrophobic binding to affinity matrices compared to the more lipophilic 4-fluoro analogue, potentially yielding cleaner pull-downs in cellular lysate-based target deconvolution or chemical proteomics workflows. This application leverages the compound's unique combination of a conjugation-competent amine and a moderately lipophilic (LogP 4.54) scaffold that balances target engagement with manageable non-specific binding [1].

Quote Request

Request a Quote for 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.